molecular formula C10H12F3NO3 B14381725 2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide CAS No. 88177-08-6

2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide

Cat. No.: B14381725
CAS No.: 88177-08-6
M. Wt: 251.20 g/mol
InChI Key: QEMSSZLLLOYINP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide is a fluorinated acetamide derivative. This compound is characterized by the presence of trifluoromethyl and cyclopentyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a cyclopentyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopentyl group contributes to the compound’s binding affinity to target proteins or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-methylacetamide: A simpler analog with similar trifluoromethyl functionality.

    2,2,2-Trifluoroacetamide: Another related compound with a trifluoromethyl group but lacking the cyclopentyl moiety.

Uniqueness

2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide is unique due to the presence of both trifluoromethyl and cyclopentyl groups, which impart distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research.

Properties

CAS No.

88177-08-6

Molecular Formula

C10H12F3NO3

Molecular Weight

251.20 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide

InChI

InChI=1S/C10H12F3NO3/c1-9(6(15)2-3-7(9)16)4-5-14-8(17)10(11,12)13/h2-5H2,1H3,(H,14,17)

InChI Key

QEMSSZLLLOYINP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCC1=O)CCNC(=O)C(F)(F)F

Origin of Product

United States

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